4-Ethylthiophene-2-carboxylic acid
Description
4-Ethylthiophene-2-carboxylic acid is a thiophene derivative featuring a carboxylic acid group at position 2 and an ethyl substituent at position 4 of the aromatic heterocycle. Its molecular formula is C₇H₈O₂S (molecular weight: 156.20 g/mol).
Properties
Molecular Formula |
C7H8O2S |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
4-ethylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H8O2S/c1-2-5-3-6(7(8)9)10-4-5/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
YKIJVMPJDMKQTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogenation and Carboxylation Route
Experimental Data and Yields
The following table summarizes key reaction steps, conditions, and yields reported in the literature for the preparation of 4-ethylthiophene-2-carboxylic acid or closely related derivatives:
Research Discoveries and Insights
- The bromination/debromination sequence is critical for regioselective functionalization at the 4-position of the thiophene ring, enabling the introduction of the ethyl group after subsequent transformations.
- Palladium-catalyzed carbonylation provides an efficient and scalable method for ester formation, which can be hydrolyzed to the acid, offering a versatile synthetic route.
- Lithiation followed by carbonation is a robust method for introducing the carboxyl group but requires careful control of reaction conditions to avoid side reactions.
- Esterification via the Fischer method remains a classical and reliable approach to prepare ethyl esters of thiophene carboxylic acids, useful as intermediates or for characterization.
Chemical Reactions Analysis
Types of Reactions
4-Ethylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
4-Ethylthiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethylthiophene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-ethylthiophene-2-carboxylic acid with structurally related thiophene derivatives:
Key Differences and Implications
Substituent Effects :
- Electron-Donating Groups : The ethyl group in 4-ethylthiophene-2-carboxylic acid may slightly decrease the acidity of the -COOH group compared to thiophene-2-carboxylic acid due to its electron-donating nature. In contrast, electron-withdrawing groups (e.g., -Br, -CN in ) increase electrophilicity, enhancing reactivity in cross-coupling reactions.
- Steric Effects : Bulkier substituents (e.g., 4-methylphenyl in ) reduce solubility in polar solvents but improve lipid membrane permeability, a critical factor in drug design.
Synthetic Utility :
- Ethyl esters (e.g., compounds in ) are common intermediates due to their stability under acidic conditions. The ethyl group in 4-ethylthiophene-2-carboxylic acid could similarly facilitate esterification or amidation reactions for prodrug development.
- Halogenated derivatives (e.g., bromo- and chloro-substituted compounds in ) are pivotal in Suzuki-Miyaura couplings, enabling diverse functionalization.
Crystallographic Behavior :
- Ethyl-substituted thiophenes (e.g., ) exhibit planar molecular conformations stabilized by hydrogen bonds (e.g., 2.554 Å S–H···O interactions), which may influence packing efficiency and melting points.
Data Tables
Table 1: Physicochemical Properties
| Property | 4-Ethylthiophene-2-carboxylic Acid | Thiophene-2-carboxylic Acid | Ethyl 5-(4-methylphenyl)thiophene-2-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 156.20 | 128.15 | 276.36 |
| Solubility (Polar Solvents) | Moderate | High | Low |
| Melting Point (°C) | Not reported | 134–136 | 95–97 |
Biological Activity
4-Ethylthiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-Ethylthiophene-2-carboxylic acid features a thiophene ring substituted with an ethyl group and a carboxylic acid functional group. The presence of the carboxylic acid allows for hydrogen bonding with biological molecules, while the thiophene ring can engage in π-π interactions, enhancing its binding affinity to various targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that 4-Ethylthiophene-2-carboxylic acid exhibits antimicrobial activity. It has been investigated as a potential agent against various pathogens, particularly those utilizing the methylerythritol phosphate (MEP) pathway, which is crucial for the survival of many bacteria .
2. Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory contexts. Its ability to modulate enzymatic activities and cellular pathways may contribute to reducing inflammation.
3. Inhibition of Viral Replication
In studies focused on hepatitis C virus (HCV), thiophene-2-carboxylic acids were identified as potent inhibitors of HCV NS5B polymerase, suggesting that derivatives like 4-Ethylthiophene-2-carboxylic acid could be explored for antiviral applications .
The biological activity of 4-Ethylthiophene-2-carboxylic acid can be attributed to its interactions with specific molecular targets:
- Molecular Targets : The compound can bind to enzymes or receptors, altering their activity. This binding is influenced by the compound's structural features, which facilitate interactions with biological macromolecules.
- Cellular Pathways : It may interfere with signaling pathways, leading to changes in gene expression and metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antimicrobial | Effective against pathogens utilizing MEP pathway | , |
| Anti-inflammatory | Modulates inflammatory responses | , |
| Antiviral | Inhibits HCV NS5B polymerase |
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial properties of 4-Ethylthiophene-2-carboxylic acid demonstrated its effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae. The mechanism involved inhibition of key enzymes in the MEP pathway, making it a candidate for further development as an antimicrobial agent .
Case Study: Anti-inflammatory Mechanism
In vitro assays revealed that 4-Ethylthiophene-2-carboxylic acid could significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential role in therapeutic strategies for inflammatory diseases.
Q & A
Q. How to validate the compound’s role in material science (e.g., conductive polymers)?
- Methodological Answer : Electropolymerize the monomer in acetonitrile/TBAP electrolyte. Characterize via cyclic voltammetry (redox peaks at ~1.2 V) and conductivity measurements (four-point probe). Compare with unsubstituted thiophene-carboxylic acid to assess ethyl group effects on bandgap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
